(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride
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Description
(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C7H14Cl2N4 and its molecular weight is 225.12. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis Approaches and Optical Properties : The compound is used in metal- and oxidant-free green synthesis methods. For example, a study describes a three-component desulfurization and deamination condensation for the synthesis of structurally diverse fully substituted 1H-1,2,4-triazol-3-amines. This method is environmentally friendly and has applications in organic and medicinal chemistry, as well as in the development of optical materials due to their fluorescence and aggregation-induced emission properties (Guo et al., 2021).
Microwave-Assisted Synthesis for Antimicrobial Applications : Another study details the microwave-assisted synthesis of triazole derivatives bearing indole moieties, highlighting their potential in antimicrobial applications. These compounds, including various triazole derivatives, were evaluated for their antibacterial and antifungal activities (Gomha & Riyadh, 2011).
Diverse Chemical Synthesis and Library Creation : Research also includes the development of methods for synthesizing a diverse library of triazole compounds. For example, a study reports on a microwave-assisted synthesis approach for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, showcasing the versatility of triazole compounds in chemical synthesis (Tan, Lim, & Dolzhenko, 2017).
Cycloaddition Reactions and Chemical Transformations : Cycloaddition reactions of organic azides with conjugated enamines, leading to the formation of various triazoles, are another area of interest. These chemical transformations demonstrate the application of triazole compounds in creating structurally diverse molecules (Brunner, Maas, & Klärner, 2005).
Antiviral and Cytostatic Assessments : Certain triazole derivatives have been assessed for their antiviral and cytostatic activities. For instance, a study on phosphonylated acyclic guanosine analogues with 1,2,3-triazole linker found these compounds to have slight cytostatic effects against certain cancer cell lines (Głowacka et al., 2015).
Properties
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-7-1-6(2-7)3-11-5-9-4-10-11;;/h4-7H,1-3,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFMKHDNXYOYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CN2C=NC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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